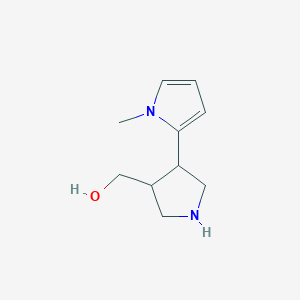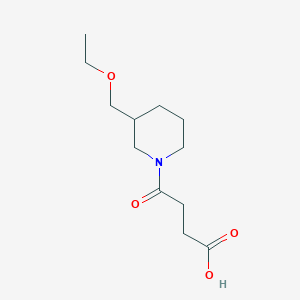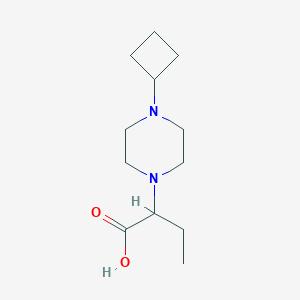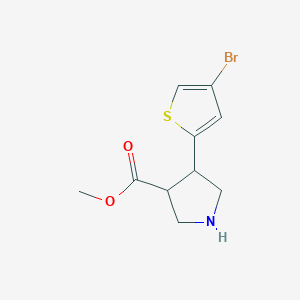
2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical Materials
The study of heterocyclic "push-pull" chromophores, including compounds with structural similarities to 2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol, has shown significant advancements in the fabrication of electrooptic films. These materials demonstrate the critical influence of molecular architecture on the optical and electrooptic responses of thin films, highlighting their potential in nonlinear optical applications (Facchetti et al., 2006).
Synthesis of Fused Polycyclic Ring Systems
Research into the condensation reactions involving derivatives structurally related to this compound has led to the development of novel strategies for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This work demonstrates the compound's utility in constructing polycyclic architectures, which are crucial components of many natural products (Someswarao et al., 2018).
Anticancer Research
In the field of medicinal chemistry, derivatives of this compound have been explored for their anticancer potential. The synthesis and biological evaluation of specific derivatives have demonstrated potent antiproliferative activity against human cancer cell lines, underscoring the compound's relevance in the discovery of new anticancer agents (Suzuki et al., 2020).
Catalysis and Synthetic Chemistry
Studies involving nickel(II) complexes chelated by (amino)pyridine ligands related to this compound have shed light on the ethylene oligomerization process. These findings offer insights into the reactivity trends and structural influences on ethylene oligomerization, highlighting the compound's applicability in catalysis and synthetic chemistry (Nyamato et al., 2016).
Propriétés
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-3-13-9-7-11(5-6-12)8-10(9)14-4-2/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVXJGRPZQTIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)


![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)


